Ala-His

Overview

Description

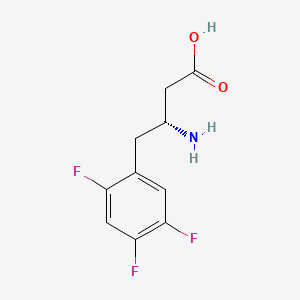

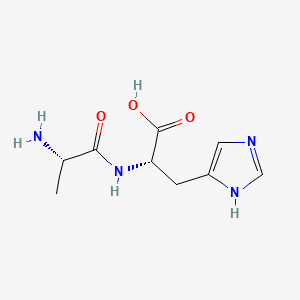

Ala-His is a dipeptide formed from L-alanyl and L-histidine residues. It has a role as a metabolite. It is a tautomer of an this compound zwitterion.

Scientific Research Applications

1. Theranostic Applications and Sustainability

5-aminolevulinic acid (5-ALA) has been extensively researched for its broad-spectrum applications in medical research, particularly in theranostics and sustainability. It is a precursor of protoporphyrin IX (PpIX), an endogenous and naturally-existing photosensitizer. The involvement of nanotechnology in 5-ALA delivery and theranostics has been a key direction in recent research, with an emphasis on nanomaterial-based systems for enhanced delivery and theranostic applications (Zhou et al., 2022).

2. Microbial Production and Agricultural Applications

5-Aminolevulinic acid (ALA) is also significant in agriculture and the food industry due to its biochemical characteristics. There is increasing interest in microbial production of ALA, as it offers advantages such as higher yields, lower pollutant emissions, and reduced costs compared to chemical synthesis. Photosynthetic bacteria (PSB) are particularly promising for ALA synthesis. Advances in this area also include eco-friendly approaches combining wastewater treatment with microbial ALA production (Liu et al., 2014).

3. Photodynamic Therapy in Cancer Treatment

ALA-mediated Photodynamic Therapy (ALA-PDT) is notable in cancer treatment. ALA acts as a prodrug of the photosensitizer Protoporphyrin IX (PpIX), accumulating in tumors due to the special regulation of heme enzymes. ALA-PDT has been employed for the treatment of various cancers, including lung, esophagus, and bladder carcinomas. The limitations in penetration of ALA and light have confined its non-dermatologic uses to early-phase clinical trials. Additionally, ALA-induced PpIX fluorescence assists in cytoreductive surgery and cancer diagnosis (Casas, 2020).

4. Metabolic Engineering for Enhanced Production

Genetic engineering in Escherichia coli has been explored to enhance the production of ALA. Strategies include the expression of modified genes like hemA for improved ALA synthesis and the co-expression of these genes with chaperones to increase productivity. This approach offers potential for large-scale, efficient ALA production, useful for various applications (Yu et al., 2019).

Mechanism of Action

The Ala-His-His peptide has been shown to be an appropriate scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . This peptide keeps its beneficial ability against Cu (Aβ)-induced ROS, even in the presence of Zn II -competing ions and other biologically relevant ions .

Biochemical Analysis

Biochemical Properties

Ala-His plays a crucial role in biochemical reactions, particularly in peptide bond formation. It has been suggested that this compound can act as a catalyst in the formation of peptide bonds in the presence of aminoacylated tRNA and cognate mRNA templates . This dipeptide interacts with various enzymes and proteins, including ribosomal RNA, which is essential for protein synthesis. The interaction between this compound and ribosomal RNA highlights its potential role in the early stages of the translation machinery .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular function. Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to ribosomal RNA and other proteins, facilitating peptide bond formation and protein synthesis. This dipeptide may also inhibit or activate specific enzymes, thereby regulating metabolic pathways and cellular processes. The binding interactions of this compound with biomolecules are crucial for its biochemical activity and its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to influence cellular function and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This dipeptide can influence the activity of enzymes involved in amino acid metabolism, protein synthesis, and other biochemical processes. The interactions of this compound with metabolic pathways highlight its significance in regulating cellular metabolism and maintaining homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in different cellular compartments, ensuring its availability for biochemical reactions. The distribution of this compound within cells and tissues is crucial for its activity and function in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical activity. The localization of this compound within cells is essential for its role in regulating cellular processes and maintaining cellular function .

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXFWBHYRFLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901839 | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-17-6, 57448-85-8, 6491-15-2 | |

| Record name | Alanylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.